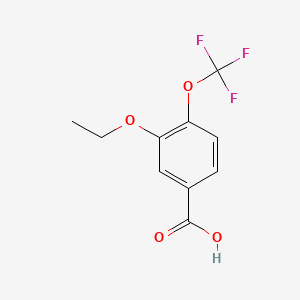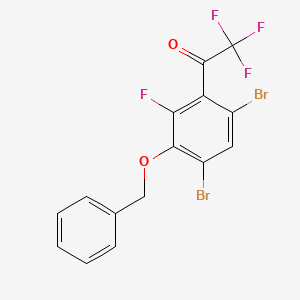
Methyl 2-acetoxy-3-chloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetoxy-3-chloropropanoate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of propanoic acid and is characterized by the presence of an acetoxy group and a chlorine atom attached to the propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-acetoxy-3-chloropropanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-3-chloropropanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 2-acetoxypropanoate using thionyl chloride or phosphorus trichloride. This reaction introduces the chlorine atom at the desired position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods often employ catalysts and optimized reaction conditions to achieve high purity and yield.
化学反应分析
Types of Reactions
Methyl 2-acetoxy-3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acetoxy-3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are usually conducted under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents. The reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-acetoxy-3-hydroxypropanoate, 2-acetoxy-3-aminopropanoate, or 2-acetoxy-3-thiopropanoate.
Hydrolysis: 2-acetoxy-3-chloropropanoic acid and methanol.
Reduction: 2-acetoxy-3-chloropropanol.
科学研究应用
Methyl 2-acetoxy-3-chloropropanoate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: this compound is utilized in the production of specialty chemicals, agrochemicals, and polymers.
作用机制
The mechanism of action of methyl 2-acetoxy-3-chloropropanoate involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can undergo hydrolysis or substitution reactions, while the chlorine atom can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.
相似化合物的比较
Similar Compounds
Methyl 2-acetoxypropanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloropropanoate: Lacks the acetoxy group, leading to distinct chemical behavior.
Ethyl 2-acetoxy-3-chloropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-acetoxy-3-chloropropanoate is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.
属性
分子式 |
C6H9ClO4 |
|---|---|
分子量 |
180.58 g/mol |
IUPAC 名称 |
methyl 2-acetyloxy-3-chloropropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-4(8)11-5(3-7)6(9)10-2/h5H,3H2,1-2H3 |
InChI 键 |
UBLCJZKDINZZAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CCl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


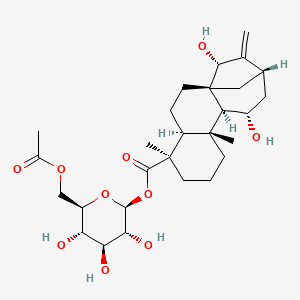
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
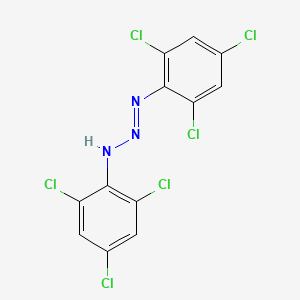
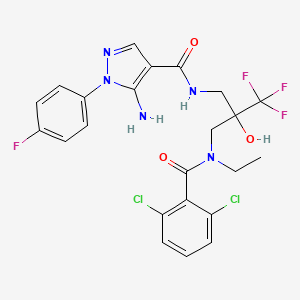
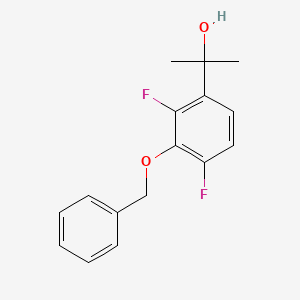
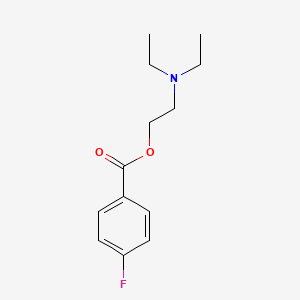
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
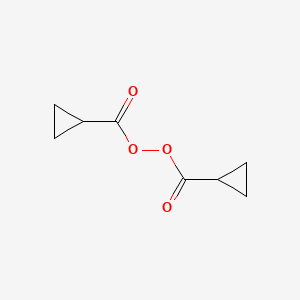

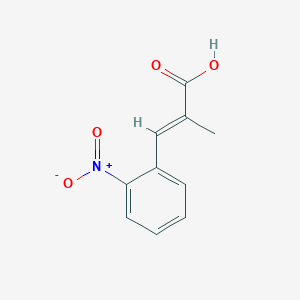

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
